
6-tert-Butyl-4-methylcoumarin
Overview
Description
6-tert-Butyl-4-methylcoumarin (CAS: 17874-32-7) is a synthetic coumarin derivative characterized by a methyl group at the 4-position and a bulky tert-butyl substituent at the 6-position of the coumarin scaffold. Coumarins are bicyclic aromatic compounds with a lactone ring, widely studied for their optical properties, biological activities, and applications in materials science. Commercial samples of this compound are available with a purity of ≥98%, as noted in supplier catalogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-4-methylcoumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials typically include 4-methylphenol and tert-butyl acetoacetate. The reaction is carried out under acidic conditions, often using concentrated sulfuric acid or trifluoroacetic acid as the catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-tert-Butyl-4-methylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the coumarin core to dihydrocoumarins or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups at specific positions on the coumarin ring .
Scientific Research Applications
6-tert-Butyl-4-methylcoumarin has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: The compound’s fluorescence properties make it useful for studying biological processes, such as enzyme activity and cellular interactions.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4-methylcoumarin involves its interaction with various molecular targets and pathways. The compound’s coumarin core allows it to bind to specific enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-π stacking. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Structural Analogs: 4-Methylcoumarin Derivatives
Key structural analogs of 6-tert-Butyl-4-methylcoumarin include:
Structural Insights :
- The tert-butyl group in this compound increases steric bulk, which may reduce reactivity in substitution reactions compared to 4-methylcoumarin.
- 7,8-Dihydroxy-4-methylcoumarin’s hydroxyl groups enhance hydrogen-bonding capacity, making it more hydrophilic and suitable for biological applications like metal chelation or radical scavenging .
Physical and Chemical Properties
While the provided evidence lacks explicit data (e.g., melting points, UV-Vis spectra), general trends can be inferred:
- Lipophilicity: The tert-butyl group in this compound likely raises its octanol-water partition coefficient (log P) compared to 4-methylcoumarin and 7,8-dihydroxy derivatives. This property is critical for applications in hydrophobic polymer matrices or as UV stabilizers.
- Thermal Stability : Bulky substituents like tert-butyl may improve thermal degradation resistance, a desirable trait in material science applications.
- Solubility: this compound is expected to exhibit lower solubility in polar solvents (e.g., water, ethanol) than 7,8-dihydroxy-4-methylcoumarin due to reduced polarity.
Biological Activity
6-tert-Butyl-4-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a coumarin backbone with tert-butyl and methyl substituents at the 6 and 4 positions, respectively. This modification enhances its lipophilicity and may influence its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth:
Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |
---|---|---|---|
PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The compound's mechanism of action involves inducing apoptosis through chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 2 μg/mL |
Escherichia coli | 4 μg/mL |
Pseudomonas aeruginosa | 8 μg/mL |
Acinetobacter baumannii | 16 μg/mL |
The presence of electron-donating groups in the structure appears to enhance antimicrobial potency, making it a promising candidate for further development .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power):
Assay Type | Result |
---|---|
DPPH Scavenging Activity | IC50 = 25 μM |
FRAP | Reducing power = 0.45 mM FeSO4 equivalent |
These results indicate that the compound effectively neutralizes free radicals, suggesting its potential use in preventing oxidative stress-related diseases .
Case Studies
Case Study: Anticancer Efficacy in Vivo
A study conducted on mice bearing tumor xenografts revealed that administration of this compound significantly reduced tumor size compared to controls. The treatment group exhibited an average tumor volume reduction of approximately 60% after four weeks of therapy, correlating with increased apoptosis markers in tumor tissues .
Case Study: Antimicrobial Efficacy
In a clinical setting, formulations containing this compound were tested against skin infections caused by MRSA. Patients treated with topical applications showed a 75% improvement in infection resolution within two weeks, highlighting the compound's therapeutic potential in treating resistant bacterial infections .
Q & A
Q. What are the most reliable synthetic routes for 6-tert-Butyl-4-methylcoumarin, and how can purity be optimized?
Basic Research Focus
The synthesis of this compound typically involves Pechmann condensation or Friedel-Crafts alkylation. For purity optimization, researchers should:
- Use high-purity precursors (e.g., tert-butylphenol derivatives) to minimize side reactions .
- Employ chromatographic techniques (e.g., column chromatography) post-synthesis, guided by literature protocols for analogous coumarins .
- Validate purity via HPLC or GC-MS, cross-referencing retention times with NIST spectral databases for coumarin derivatives .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?
Advanced Research Focus
Contradictions in NMR data often arise from solvent effects, conformational isomerism, or impurities. To address this:
- Compare data across multiple solvents (DMSO-d6, CDCl3) to isolate solvent-dependent shifts .
- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals and confirm substituent positions .
- Cross-validate with X-ray crystallography if single crystals are obtainable, leveraging databases like the Cambridge Structural Database .
Q. What strategies are effective for analyzing the photophysical properties of this compound?
Advanced Research Focus
Photophysical studies require a multi-technique approach:
- UV-Vis Spectroscopy : Measure absorption/emission spectra in varying solvents to assess solvatochromism.
- Time-Resolved Fluorescence : Quantify excited-state lifetimes to infer steric effects from the tert-butyl group .
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to correlate experimental data with theoretical HOMO-LUMO gaps .
Q. How should researchers design experiments to investigate the biological activity of this compound?
Basic Research Focus
For initial bioactivity screening:
- Prioritize in vitro assays (e.g., enzyme inhibition, antimicrobial testing) with positive/negative controls .
- Use structure-activity relationship (SAR) principles by comparing results with structurally similar coumarins .
- Document experimental conditions rigorously (pH, temperature) to ensure reproducibility .
Q. What methodologies are recommended for resolving discrepancies in reported reaction yields for this compound?
Advanced Research Focus
Yield discrepancies may stem from kinetic vs. thermodynamic control or catalytic variations. Mitigation strategies include:
- Replicating literature protocols exactly, including catalyst loading and reaction time .
- Conducting kinetic studies (e.g., TLC monitoring) to identify optimal termination points .
- Reporting yields with measurement uncertainty ranges (e.g., ±2%) to align with analytical standards .
Q. How can computational chemistry enhance the understanding of this compound’s reactivity?
Advanced Research Focus
Computational methods bridge experimental and theoretical insights:
- Molecular Dynamics Simulations : Model steric effects of the tert-butyl group on reaction pathways .
- Docking Studies : Predict binding affinities for biological targets using AutoDock/Vina .
- Reaction Mechanism Elucidation : Apply QM/MM hybrid methods to explore intermediates in synthesis routes .
Q. What are the best practices for ensuring the reliability of literature reviews on this compound?
Basic Research Focus
To avoid biased or outdated literature:
- Use scholarly databases (SciFinder, Reaxys) filtered by citation count and publication date .
- Cross-check data against primary sources (e.g., patents, peer-reviewed journals) rather than tertiary summaries .
- Consult institutional librarians for access to specialized chemistry repositories .
Q. How can researchers address the lack of long-term stability data for this compound?
Advanced Research Focus
Stability studies require systematic design:
- Accelerated Degradation Testing : Expose samples to elevated temperatures/humidity and monitor via HPLC .
- Spectroscopic Tracking : Use FTIR to detect decomposition byproducts (e.g., ester hydrolysis) .
- Collaborative Validation : Share preliminary data with open-science platforms to crowdsource stability insights .
Q. What experimental frameworks support the exploration of novel applications (e.g., sensors, catalysts) for this compound?
Advanced Research Focus
For application-driven research:
- Structure-Function Analysis : Modify substituents (e.g., methyl vs. methoxy groups) and test performance .
- Collaborative Interdisciplinarity : Partner with material scientists to assess suitability in polymer matrices .
- Iterative Prototyping : Use design-of-experiments (DoE) software to optimize application-specific properties .
Q. How should contradictions between theoretical predictions and experimental results be analyzed?
Advanced Research Focus
Resolving theory-experiment gaps involves:
- Error Source Identification : Check computational parameters (basis sets, solvation models) against experimental conditions .
- Hybrid Methodologies : Combine semi-empirical and ab initio calculations to balance accuracy and feasibility .
- Peer Review : Present findings at conferences for expert feedback on overlooked variables .
Properties
IUPAC Name |
6-tert-butyl-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-7-13(15)16-12-6-5-10(8-11(9)12)14(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQZHRREUVIRFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170534 | |
Record name | 6-t-Butyl-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17874-32-7 | |
Record name | 6-t-Butyl-4-methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17874-32-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-t-Butyl-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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